molecular formula C18H11ClN2O8S2 B6523174 2-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 875286-13-8

2-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B6523174
CAS No.: 875286-13-8
M. Wt: 482.9 g/mol
InChI Key: PMVWQSDURRWRQX-NSIKDUERSA-N
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Description

The compound 2-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a rhodanine-based thiazolidinone derivative characterized by a conjugated system of a furan ring, substituted with a 2-chloro-4-nitrophenyl group, and a butanedioic acid side chain. Its Z-configuration at the methylidene bridge ensures planar geometry, which is critical for intermolecular interactions such as π-π stacking or hydrogen bonding.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O8S2/c19-11-5-8(21(27)28)1-3-10(11)13-4-2-9(29-13)6-14-16(24)20(18(30)31-14)12(17(25)26)7-15(22)23/h1-6,12H,7H2,(H,22,23)(H,25,26)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVWQSDURRWRQX-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl/Furan Moiety Side Chain Key Structural Differences Potential Implications Sources
Target Compound 2-chloro-4-nitrophenyl on furan Butanedioic acid Strong electron-withdrawing groups (NO₂, Cl) Enhanced electrophilicity; possible bioactivity
4-[(5Z)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-fluorophenyl on furan Butanoic acid Fluorine (less electronegative than Cl/NO₂) Reduced steric hindrance; altered solubility
3-[(5Z)-5-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-nitrophenyl on furan Propanoic acid Nitro group in para position; shorter side chain Modified electronic distribution; solubility differences
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-hydroxybenzylidene; 4-methylphenyl None (ketone group) Hydroxyl group; lack of carboxylic acid side chain Hydrogen-bonding capacity; lower acidity
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 3-methoxy-4-propoxybenzylidene; benzamide Benzamide substituent Ether and amide functionalities Enhanced lipophilicity; potential for kinase inhibition

Structural and Functional Analysis

Substituent Effects on Electronic Properties: The target compound’s 2-chloro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding to enzymes with electron-rich active sites (e.g., nitroreductases) . The 4-nitrophenyl variant () places the nitro group in the para position, altering resonance effects and possibly shifting binding modes in protein targets .

Side Chain Modifications: The butanedioic acid side chain in the target compound provides two carboxylic acid groups, increasing hydrophilicity and enabling salt-bridge interactions. The propanoic acid analog () lacks this dual functionality, which may reduce solubility . The benzamide derivative () replaces the carboxylic acid with an amide, enhancing lipophilicity and membrane permeability, critical for central nervous system targeting .

The hydroxybenzylidene derivative () demonstrates hydrogen-bonding capacity via its phenolic group, a feature absent in the target compound but useful in metalloenzyme inhibition .

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